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Compound of Interest

Compound Name: (R)-Methyl 2-hydroxybutanoate

Cat. No.: B1600845

An In-Depth Technical Guide to (R)-Methyl 2-hydroxybutanoate for Advanced Research and
Pharmaceutical Development

Executive Summary

(R)-Methyl 2-hydroxybutanoate is a significant chiral building block in modern organic
synthesis, particularly valued in the pharmaceutical industry for the construction of complex,
stereospecific active pharmaceutical ingredients (APISs). Its defined stereochemistry at the C2
position makes it an essential precursor for molecules where biological activity is dependent on
a specific enantiomer. This guide provides a comprehensive overview of its chemical identity,
physicochemical properties, synthesis methodologies, analytical characterization, and
applications, with a focus on providing practical, field-proven insights for researchers, chemists,
and drug development professionals.

Chemical Identity and Properties

The fundamental characteristics of a chemical entity are critical for its effective use in synthesis
and process development. Understanding these properties ensures proper handling, reaction
setup, and purification.

Core Identifiers

A compound's identity is unequivocally established through a set of standardized identifiers,
crucial for regulatory submissions, procurement, and literature searches.
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Identifier Value

CAS Number 73349-07-2[1][2][3]

IUPAC Name methyl (2R)-2-hydroxybutanoate[3]
Synonyms (R)-METHYL 2-HYDROXYBUTANOATE[3]
Molecular Formula CsH1003[1][3]

InChlKey DDMCDMDOHABRHD-SCSAIBSYSA-N[3]
SMILES CC--INVALID-LINK--O[1][3]

Physicochemical Properties

The physical and chemical properties dictate the compound's behavior in different
environments and are fundamental for designing experimental protocols, including reaction
conditions and purification strategies.

Property Value Source
Molecular Weight 118.13 g/mol [11[3]
Appearance Colorless to pale yellow liquid [4]
Boiling Point 159.3 °C [1][5]
Density 1.05 g/cm3 [1]
Flash Point 54.6 °C [1][5]
Storage 2°C - .8°C, in a well-closed o
container

Significance in Asymmetric Synthesis and Drug
Development

The demand for enantiomerically pure compounds in the pharmaceutical industry is driven by
the fact that different enantiomers of a drug can have vastly different pharmacological and
toxicological profiles. (R)-Methyl 2-hydroxybutanoate serves as a vital chiral pool starting
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material, providing a pre-defined stereocenter that can be incorporated into a larger target
molecule, simplifying the synthetic route and avoiding costly and complex chiral separation or
asymmetric synthesis steps later in the process. Its utility is noted as a synthetic intermediate
for pharmaceuticals like antiepileptic drugs[6]. Chiral intermediates like this are crucial for
creating drugs with the correct spatial orientation for biological activity[7].

Synthesis Methodologies

The production of enantiomerically pure (R)-Methyl 2-hydroxybutanoate is critical. While
several methods exist, biocatalytic approaches are increasingly favored due to their high
selectivity, mild reaction conditions, and reduced environmental impact compared to traditional
chemical methods.

Overview of Synthetic Strategies

» Enantioselective Reduction: The most common and efficient method involves the asymmetric
reduction of the prochiral ketone, methyl 2-oxobutanoate. This is often achieved using
biocatalysts, such as yeast or isolated ketoreductase enzymes, which can provide high
enantiomeric excess (e.e.).

» Kinetic Resolution: This strategy involves the selective reaction of one enantiomer from a
racemic mixture of methyl 2-hydroxybutanoate, leaving the desired (R)-enantiomer
unreacted. This is typically less efficient as the maximum theoretical yield is 50%.

o From Chiral Precursors: Synthesis can also begin from an existing chiral molecule, such as
(R)-2-hydroxybutyric acid, followed by esterification.

Detailed Protocol: Biocatalytic Synthesis of (R)-Methyl
2-hydroxybutanoate

This protocol describes a representative method for the asymmetric reduction of methyl 2-
oxobutanoate using a recombinant ketoreductase (KRED) enzyme with cofactor regeneration.

Causality Behind Choices:

o Enzyme: A ketoreductase is chosen for its high stereoselectivity in reducing ketones to chiral
alcohols.
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» Cofactor Regeneration: The KRED requires a hydride source, typically NADPH. Using a
catalytic amount of NADPH with a regeneration system (e.g., glucose dehydrogenase and
glucose) is economically and practically superior to using a stoichiometric amount of the
expensive cofactor.

» Buffer and pH: A buffered aqueous solution at a physiological pH (e.g., pH 7.0) is used to
maintain the enzyme's structural integrity and catalytic activity.

Step-by-Step Methodology:

o Reaction Setup: In a temperature-controlled vessel, prepare a buffered solution (e.g., 100
mM potassium phosphate buffer, pH 7.0).

o Reagent Addition: Add the substrate, methyl 2-oxobutanoate, to a final concentration of 50
mM.

o Cofactor System: Add NADP* (1 mM), D-glucose (100 mM), and glucose dehydrogenase
(GDH, ~5 U/mL) for cofactor regeneration.

o Enzyme Addition: Initiate the reaction by adding the ketoreductase enzyme specific for
producing the (R)-enantiomer.

 Incubation: Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle
agitation. Monitor the reaction progress by taking aliquots and analyzing them via GC or
HPLC.

o Workup and Extraction: Once the reaction is complete (typically >99% conversion), quench
the reaction by adding a water-immiscible organic solvent such as ethyl acetate. Separate
the organic layer.

 Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the
solvent under reduced pressure. The crude product can be further purified by silica gel
chromatography if necessary.

Synthesis Workflow Diagram
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Caption: Biocatalytic synthesis workflow for (R)-Methyl 2-hydroxybutanoate.

Analytical Characterization and Quality Control

Ensuring the chemical and stereochemical purity of (R)-Methyl 2-hydroxybutanoate is
paramount for its application in pharmaceutical synthesis.

Purity Assessment

Standard chromatographic techniques are employed to determine the chemical purity and
identify any process-related impurities.
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e Gas Chromatography (GC): Coupled with a Flame lonization Detector (FID) or Mass
Spectrometer (MS), GC is ideal for assessing the purity of volatile compounds like this ester.

e High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection can also
be used, particularly for monitoring non-volatile impurities.

Enantiomeric Purity Determination

Determining the enantiomeric excess (e.e.) is the most critical quality control step.

e Chiral Chromatography (GC or HPLC): This is the gold standard method. The sample is
passed through a column containing a chiral stationary phase (CSP), which interacts
differently with the (R) and (S) enantiomers, leading to their separation and allowing for
accurate quantification of each.

Detailed Protocol: Chiral HPLC Analysis

Causality Behind Choices:

» Stationary Phase: A polysaccharide-based chiral stationary phase (e.g., cellulose or amylose
derivatives) is highly effective for separating a wide range of enantiomers, including hydroxy
esters.

* Mobile Phase: A non-polar mobile phase (e.g., hexane/isopropanol) is typically used with
these columns. The ratio is optimized to achieve good separation (resolution) in a
reasonable runtime. Isopropanol acts as the polar modifier, influencing retention time and
enantioselectivity.

Step-by-Step Methodology:

Column: Chiralcel OD-H or equivalent (amylose-based CSP).

Mobile Phase: 95:5 (v/v) n-Hexane / Isopropanol.

Flow Rate: 1.0 mL/min.

Detection: UV at 210 nm.
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Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile
phase.

Injection: Inject 10 pL onto the column.

Analysis: The two enantiomers will elute at different retention times. The enantiomeric
excess is calculated using the peak areas of the (R) and (S) enantiomers: e.e. (%) = [
(Area_R - Area_S) / (Area_R + Area_S) ] * 100.

Quality Control Workflow Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [(R)-Methyl 2-hydroxybutanoate CAS number and
synonyms]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1600845#r-methyl-2-hydroxybutanoate-cas-number-
and-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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